1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol
Description
1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring with three carbons and one nitrogen) substituted with a hydroxyl group at the 3-position and a 3,4-dichlorobenzyl group attached to the nitrogen atom.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c11-9-2-1-7(3-10(9)12)4-13-5-8(14)6-13/h1-3,8,14H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKUGTWWUIHUIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=C(C=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route Overview
The predominant synthetic approach to 1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol involves the nucleophilic substitution of azetidin-3-ol or its derivatives with 3,4-dichlorobenzyl chloride under basic conditions. This reaction forms the N-substituted azetidin-3-ol via alkylation of the azetidine nitrogen.
-
- Azetidin-3-ol (or protected derivatives)
- 3,4-Dichlorobenzyl chloride (as the alkylating agent)
- Base (e.g., sodium hydroxide, potassium carbonate) to neutralize HCl formed during substitution
-
- Solvent: Polar aprotic solvents or aqueous-organic mixtures
- Temperature: Ambient to moderate heating to optimize yield
- Reaction time: Several hours depending on scale and conditions
This method is scalable for industrial production, employing reactors and continuous flow systems to enhance efficiency and product purity.
Detailed Stepwise Preparation and Reaction Conditions
| Step | Description | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of azetidin-3-ol or its protected derivatives | Starting from azetidine-3-carboxylic acid or methyl azetidine-3-carboxylate hydrochloride; reduction using hydride reagents such as sodium borohydride or Red-Al | Formation of azetidin-3-ol or protected azetidine intermediates |
| 2 | Protection and activation of azetidine hydroxyl or nitrogen (optional) | Use of sulfonylation reagents (e.g., para-toluenesulfonyl chloride) with amine bases (triethylamine) to form mesylates or tosylates | Formation of good leaving groups for substitution |
| 3 | Alkylation with 3,4-dichlorobenzyl chloride | Reaction in presence of base (NaOH, K2CO3) in suitable solvent | Formation of this compound |
| 4 | Purification and isolation | Aqueous extraction, crystallization or chromatography | Pure target compound |
This synthetic route is supported by analogous azetidine chemistry detailed in patent literature, where hydride reducing agents such as sodium borohydride or lithium aluminum hydride reduce azetidine carboxylates to azetidinols, and subsequent alkylations introduce aromatic substituents.
Alternative Synthetic Routes and Key Reagents
Cyclization Approaches:
Cyclization of benzhydrylamine with epichlorohydrin followed by mesylation and nucleophilic displacement has been used to prepare azetidine derivatives structurally related to azetidin-3-ol.Sulfonylation and Nucleophilic Displacement:
Formation of mesylated intermediates from azetidin-3-ol derivatives enables nucleophilic displacement with amines or other nucleophiles to diversify substitution patterns.Hydride Reduction:
Reduction of methyl azetidine-3-carboxylate hydrochloride or azetidine-3-carboxylic acid with hydride reagents (e.g., Red-Al, sodium borohydride) is a critical step to access azetidin-3-ol intermediates.
Reaction Conditions and Optimization
| Parameter | Details |
|---|---|
| Base | Sodium hydroxide, potassium carbonate, triethylamine (for sulfonylation steps) |
| Solvent | Methanol, dichloromethane, isopropanol, or mixed aqueous-organic solvents |
| Temperature | Typically 5–50 °C for alkylation; elevated temperatures (up to 99 °C) for deprotection or hydrolysis steps |
| Reaction Time | 2–12 hours depending on step and scale |
| Purification | Aqueous extraction, crystallization, chromatography |
Research Findings and Practical Notes
The 3,4-dichlorobenzyl moiety is a crucial pharmacophore in antifungal and agrochemical agents, and its introduction onto the azetidin-3-ol ring enhances biological activity.
The hydroxyl group at the 3-position is reactive and can be oxidized to carbonyl compounds under certain conditions, which should be controlled during synthesis to avoid undesired side products.
Industrial-scale synthesis incorporates continuous flow reactors and optimized purification to reduce impurities such as chloromethyl azetidine derivatives to below 1%.
Safety protocols are critical due to the hazardous nature of some reagents and intermediates; azetidin-3-ol hydrochloride requires stringent handling measures.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| Alkylation of azetidin-3-ol | Azetidin-3-ol, 3,4-dichlorobenzyl chloride | NaOH or K2CO3 base | Room temp to 50 °C, several hours | Direct N-alkylation, scalable |
| Reduction of azetidine carboxylates | Methyl azetidine-3-carboxylate hydrochloride | NaBH4, Red-Al | Mild heating, inert atmosphere | Access to azetidin-3-ol intermediate |
| Sulfonylation and displacement | Azetidin-3-ol derivatives | MsCl, Et3N, nucleophiles | Room temp, organic solvents | Enables substitution diversification |
| Cyclization route | Benzhydrylamine + epichlorohydrin | DIPEA, EtOH | Elevated temp | Alternative access to azetidine core |
Chemical Reactions Analysis
Types of Reactions: 1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the phenyl ring.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or dehydroxylated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Azetidin-3-ol Derivatives
The azetidine ring system is a versatile scaffold. Key structural analogs include:
| Compound Name | Substituent on Azetidine Nitrogen | Key Structural Features | Evidence ID |
|---|---|---|---|
| 1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol | 3,4-Dichlorobenzyl | Electron-withdrawing Cl groups; high logP | [2, 15] |
| 1-(4-Chlorobenzyl)azetidin-3-ol | 4-Chlorobenzyl | Monochloro substitution; moderate lipophilicity | [15] |
| 1-Benzhydrylazetidin-3-ol | Diphenylmethyl (benzhydryl) | Bulky aromatic groups; enhanced steric hindrance | [12, 14] |
| 1-Methylazetidin-3-ol hydrochloride | Methyl | Small alkyl group; hydrophilic hydrochloride salt | [18] |
| 3-(3,4-Difluorophenyl)azetidin-3-ol | 3,4-Difluorophenyl | Electron-withdrawing F groups; lower logP than Cl analogs | [16] |
Key Observations :
- Steric Bulk : Benzhydryl analogs introduce significant steric hindrance, which may reduce binding efficiency in biological systems compared to the dichlorophenylmethyl group .
Physicochemical Properties
Solubility and Lipophilicity
- This compound: Predicted low solubility in polar solvents due to the hydrophobic dichlorophenyl group.
- Hydrochloride Salts : Derivatives like 1-Methylazetidin-3-ol hydrochloride () show improved aqueous solubility due to ionic character, suggesting that salt formation could enhance the target compound’s bioavailability .
- logP Comparison :
Thermal Stability
Compounds with halogenated aromatic groups (e.g., 3,4-dichlorophenyl) may decompose at elevated temperatures, releasing toxic gases such as HCl and NOx, as observed in structurally related methyl esters .
Toxicity
- This compound: No direct toxicity data available. However, structurally similar compounds like N-(3,4-dichlorobenzyl) pyroglutamate methyl ester exhibit moderate toxicity (oral LD50 >1200 mg/kg in mice) .
- Chlorinated Analogs: Mono- and di-chlorinated benzyl derivatives (e.g., 4-chlorobenzyl) generally show lower acute toxicity compared to polyhalogenated variants .
Yield Comparison :
Biological Activity
1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by a dichlorophenyl group attached to an azetidine ring, suggests a range of possible interactions with biological targets. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting data on its mechanisms of action.
Chemical Structure and Properties
This compound can be represented structurally as follows:
The presence of the dichlorophenyl group enhances its lipophilicity and may influence its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness has been evaluated in vitro against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion assays.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 15 |
| Escherichia coli | 64 µg/mL | 12 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown anticancer potential . Studies have reported its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 20 | Induction of apoptosis |
| A549 | 15 | Cell cycle arrest at G2/M phase |
The mechanism appears to involve apoptosis induction and cell cycle disruption, making it a promising candidate for cancer therapeutics.
The biological activity of this compound is attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may bind to certain enzymes or receptors involved in cell signaling pathways. For instance, it has been hypothesized to inhibit enzymes associated with the proliferation of cancer cells and to disrupt bacterial cell wall synthesis.
Case Studies
One notable study investigated the effects of this compound on tumor growth in vivo using a xenograft model. Mice implanted with human cancer cells were treated with varying doses of the compound. The results indicated a dose-dependent reduction in tumor size compared to control groups:
Table 3: In Vivo Antitumor Activity
| Treatment Dose (mg/kg) | Tumor Size Reduction (%) |
|---|---|
| 5 | 25 |
| 10 | 45 |
| 20 | 70 |
These findings support the potential use of this compound in cancer therapy.
Q & A
Q. What are the recommended synthetic routes for 1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For instance, azetidin-3-ol derivatives are synthesized via alkylation of azetidine precursors with 3,4-dichlorobenzyl halides under anhydrous conditions. Optimization includes controlling reaction temperature (0–5°C to minimize side reactions) and using catalysts like palladium nanoparticles for hydrogenation steps, as seen in analogous acetylenic compound syntheses . Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol improves yield and purity .
Q. How can researchers ensure the purity of this compound, and which analytical techniques are most effective?
Methodological Answer: Purity assessment requires a combination of techniques:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantifying impurities.
- LC-MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) and detect degradation products .
- NMR : ¹H and ¹³C NMR to verify structural integrity, focusing on azetidine ring protons (δ 3.5–4.0 ppm) and dichlorophenyl aromatic signals (δ 7.2–7.8 ppm) .
Advanced Research Questions
Q. What strategies are employed to study the compound’s interaction with G protein-coupled receptors (GPCRs), and how do structural modifications affect binding affinity?
Methodological Answer:
- Radioligand Binding Assays : Use tritiated or fluorescently labeled analogs to measure binding kinetics (Kd, Bmax) in cell membranes expressing target GPCRs. Competitor compounds like SR140333 (a dichlorophenyl-containing GPCR ligand) serve as positive controls .
- Structure-Activity Relationship (SAR) : Modify the azetidine hydroxyl group (e.g., methylation or esterification) and compare binding affinities. Computational docking studies (e.g., AutoDock Vina) predict interactions with receptor active sites .
Q. How does the 3,4-dichlorophenyl group influence metabolic stability, and what in vitro models are used to assess this?
Methodological Answer:
- Liver Microsome Assays : Incubate the compound with rat or human liver microsomes (37°C, NADPH cofactor) and monitor degradation via LC-MS. The dichlorophenyl group may reduce oxidative metabolism due to electron-withdrawing effects .
- CYP450 Inhibition Studies : Evaluate competitive inhibition of CYP3A4 or CYP2D6 using probe substrates (e.g., midazolam). IC₅₀ values indicate metabolic liability .
Q. What environmental fate studies are applicable for assessing the compound’s persistence in soil, and how do physicochemical properties affect sorption?
Methodological Answer:
- Soil Metabolomics : Use high-resolution mass spectrometry to track degradation products in soil microcosms. Compare with structurally related herbicides like Diuron, which degrades to 3,4-dichloroaniline .
- Sorption Experiments : Conduct batch equilibrium studies with varying soil organic matter (SOM) content. The compound’s logP (~2.5–3.0) predicts moderate sorption to SOM, reducing bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
